

# Spectroscopic comparison of synthetic vs. natural 3-Methyl-5-oxohexanal

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## Compound of Interest

Compound Name: 3-Methyl-5-oxohexanal

Cat. No.: B131067

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## Spectroscopic Benchmark: Synthetic 3-Methyl-5-oxohexanal

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic profile of synthetically produced **3-Methyl-5-oxohexanal**. To date, **3-Methyl-5-oxohexanal** has not been reported as a naturally occurring compound, precluding a direct spectroscopic comparison between natural and synthetic samples. Therefore, this document serves as a benchmark for the characterization of synthetic **3-Methyl-5-oxohexanal**, providing essential data for its identification and for future studies into its potential biological roles.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for synthetic **3-Methyl-5-oxohexanal**.

### Table 1: Mass Spectrometry (MS) Data

Parameter	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	--INVALID-LINK--[1]
Molecular Weight	128.17 g/mol	--INVALID-LINK--[1]
Major MS Fragments (m/z)	43, 58, 68, 85, 110	--INVALID-LINK--[1]

## Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Source
Aldehyde C-H Stretch	2830-2695	--INVALID-LINK--[2]
Aldehyde C=O Stretch	1740-1720	--INVALID-LINK--[2]
Ketone C=O Stretch	1720-1700	--INVALID-LINK--[2]
Alkyl C-H Stretch	3000-2850	--INVALID-LINK--[2]

## Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

### <sup>1</sup>H NMR (Proton NMR)

Proton	Predicted Chemical Shift (ppm)	Multiplicity
-CHO	9.5 - 9.8	Triplet
-CH(CH <sub>3</sub> )-	2.2 - 2.6	Multiplet
-CH <sub>2</sub> -C=O	2.5 - 2.8	Doublet of doublets
-CH <sub>2</sub> -CHO	2.3 - 2.6	Multiplet
-C(=O)CH <sub>3</sub>	2.1 - 2.3	Singlet
-CH(CH <sub>3</sub> )-	1.0 - 1.2	Doublet

### <sup>13</sup>C NMR (Carbon NMR)

Carbon	Predicted Chemical Shift (ppm)
-CHO	200 - 205
-C(=O)-	205 - 215
-CH(CH <sub>3</sub> )-	35 - 45
-CH <sub>2</sub> -C=O	45 - 55
-CH <sub>2</sub> -CHO	40 - 50
-C(=O)CH <sub>3</sub>	25 - 35
-CH(CH <sub>3</sub> )-	15 - 25

Note: Predicted NMR data is based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.[\[3\]](#)[\[4\]](#)

## Experimental Protocols

The following are general protocols for the spectroscopic analysis of **3-Methyl-5-oxohexanal**.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the synthetic **3-Methyl-5-oxohexanal** in a volatile organic solvent such as dichloromethane or hexane.
- Injection: Inject 1  $\mu$ L of the prepared sample into the GC-MS system.
- GC Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m). The oven temperature program should be optimized to ensure good separation, for example: initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
- MS Analysis: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 35 to 350.
- Data Analysis: Identify the peak corresponding to **3-Methyl-5-oxohexanal** based on its retention time and compare the resulting mass spectrum with the data in Table 1 and

reference libraries.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

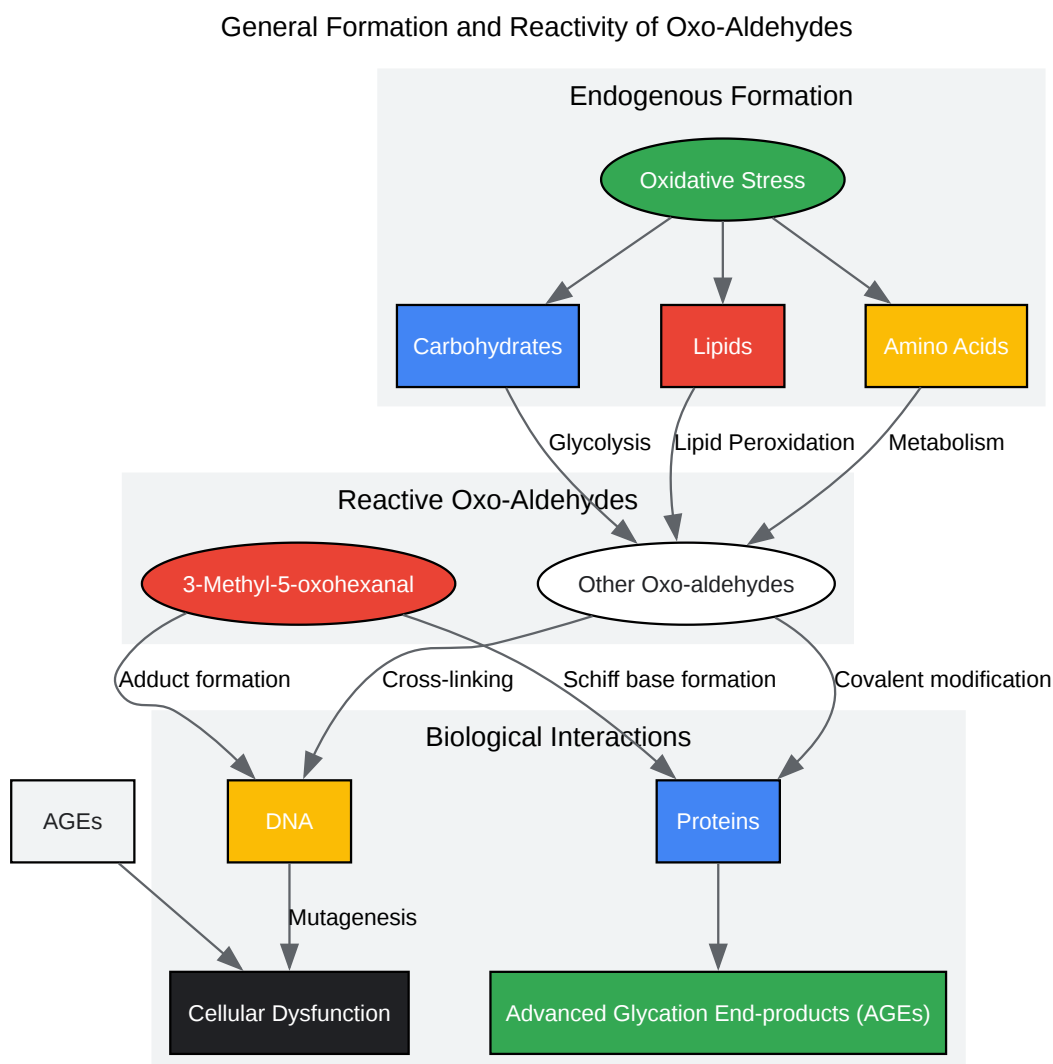
- **Sample Preparation:** As a liquid, **3-Methyl-5-oxohexanal** can be analyzed neat using a universal attenuated total reflectance (UATR) accessory. A thin film of the sample is applied directly to the ATR crystal.
- **Data Acquisition:** Collect the spectrum over a range of 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.
- **Background Correction:** A background spectrum of the clean ATR crystal should be recorded prior to the sample analysis and subtracted from the sample spectrum.
- **Data Analysis:** Analyze the resulting spectrum for characteristic absorption bands as listed in Table 2.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Methyl-5-oxohexanal** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters should be used.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence should be used to simplify the spectrum.
- **Data Analysis:** Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the peaks based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted data in Table 3.

## Biological Context: Formation and Reactivity of Oxo-Aldehydes

While the specific biological roles of **3-Methyl-5-oxohexanal** are unknown, it belongs to the class of oxo-aldehydes, which are known to be formed endogenously and exhibit significant biological reactivity. The following diagram illustrates the general pathways of oxo-aldehyde formation and their subsequent interactions with biological macromolecules.



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Caption: General pathways of oxo-aldehyde formation and their biological reactivity.

This guide provides a foundational spectroscopic dataset for synthetic **3-Methyl-5-oxohexanal**. As research progresses, this information will be crucial for the identification of this compound from potential natural sources and for elucidating its role in biological systems.

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## References

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